N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Farnesyltransferase inhibitor selectivity GGTase I counter-screening Protein prenylation inhibitor profiling

Discontinued or backordered FTIs disrupt H-Ras-driven oncology and HDV antiviral research. FTI-277 (CAS 1396562-35-8), the trifluoroacetate salt prodrug of FTI-276, directly resolves this gap as a cell-permeable, selective farnesyltransferase inhibitor. - Blocks oncogenic H-Ras processing (IC₅₀ ≈100 nM) while largely sparing K-Ras4B at pharmacological concentrations. - Induces G2/M cell cycle arrest without triggering apoptosis, unlike GGTase I inhibitors. - Retains full efficacy in chemoresistant multiple myeloma models & clears HDV viremia in vivo. Available from stock with rigorous analytical QA, shipped under controlled cold-chain conditions to preserve bioactivity.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 1396562-35-8
Cat. No. B2399101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396562-35-8
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESC1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
InChIInChI=1S/C19H18N2O2S/c22-18-7-8-24-11-17(21-18)19(23)20-14-5-6-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-6,10,17H,7-9,11H2,(H,20,23)(H,21,22)
InChIKeyQTUGXKCSVLHANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FTI-277: Peptidomimetic Farnesyltransferase Inhibitor


N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide, universally known as FTI-277 (CAS 1396562-35-8 as the trifluoroacetate salt), is a Ras CAAX peptidomimetic that acts as a potent and selective inhibitor of farnesyltransferase (FTase) [1]. The compound is the methyl ester prodrug of FTI-276, designed to overcome the thiol-based toxicity inherent to the parent molecule while retaining the core pharmacophore's high-affinity FTase binding [2]. As a cell-permeable farnesyltransferase inhibitor (FTI), FTI-277 antagonizes both H-Ras and K-Ras oncogenic signaling by blocking Ras farnesylation and inducing cytoplasmic accumulation of inactive Ras-Raf complexes, thereby preventing constitutive MAPK activation [1].

Target Selectivity FTase-selective pathway studies
Prodrug Form Cell-permeable methyl ester for intracellular activation
Ras Isoform Research H-Ras vs K-Ras discrimination workflows

Why FTI Generic Substitution Fails


Farnesyltransferase inhibitors (FTIs) are not a monolithic class suitable for interchangeable substitution. Individual FTIs differ fundamentally in three dimensions that directly undermine generic replacement: (i) selectivity for farnesyltransferase (FTase) over the closely related geranylgeranyltransferase type I (GGTase I), where FTI-277 exhibits approximately 100-fold selectivity while dual inhibitors such as L-778,123 suppress both enzymes and consequently alter the prenylation landscape of both farnesylated and geranylgeranylated proteins [1]; (ii) differential potency against H-Ras versus K-Ras4B processing, with FTI-277 displaying a 100-fold preference for H-Ras that is not recapitulated by non-peptidomimetic FTIs like tipifarnib or lonafarnib [1]; and (iii) distinct cell cycle arrest profiles, where FTI-277 enriches cells in G2/M whereas GGTase-I-preferring inhibitors such as GGTI-298 arrest cells in G0/G1 and trigger apoptosis [2]. These mechanistic divergences mean that substituting one FTI for another changes the biological outcome, not merely the potency.

  • FTase/GGTase I
    Selectivity window not interchangeable
    FTI-277 has substantially higher FTase vs GGTase I selectivity than dual inhibitors like L-778,123; substitution may alter the prenylation landscape.
  • Ras isoform
    H-Ras/K-Ras4B preference unique to peptidomimetics
    Non-peptidomimetic FTIs (tipifarnib, lonafarnib) lack the 100-fold H-Ras preference; replacing FTI-277 changes isoform-specific signaling outcomes.
  • Cell cycle phase
    G2/M arrest vs G0/G1 block differs by target
    FTI-277 enriches cells in G2/M without apoptosis; GGTase-I inhibitors cause G0/G1 arrest and apoptosis. Substitution shifts endpoint profile and death readouts.

FTI-277 Evidence & Differentiation


FTase Selectivity Over GGTase I

FTI-277, the methyl ester prodrug of FTI-276, retains the parent scaffold's high selectivity for farnesyltransferase (FTase) over geranylgeranyltransferase type I (GGTase I). In the definitive biochemical characterization, FTI-276 inhibited FTase with an IC50 of 500 pM and GGTase I with an IC50 of 50 nM, yielding an approximately 100-fold selectivity window. The FTI-277 hydrochloride salt confirms this selectivity profile as an 'effective and specific FTase inhibitor (IC50: 500 pM) with selectivity about 100-fold than the closely related GGTase I' [1]. By contrast, the dual prenylation inhibitor L-778,123 suppresses both FTase and GGTase I (FTase IC50 ~1 nM; GGTase I IC50 ~10 nM, approximately 10-fold selectivity), leading to combined blockade of protein farnesylation and geranylgeranylation [2]. The wider selectivity window of FTI-277 means that at concentrations sufficient to fully inhibit FTase, GGTase I activity is largely preserved, enabling cleaner dissection of farnesylation-dependent biology.

FTase Selectivity
Reported
FTI-277 FTase IC50 0.5 nM vs GGTase I 50 nM (100-fold). L-778,123: ~10-fold selectivity.
Supports FTase-specific pathway studies.
Cross-study comparison; verify in your assay.
Farnesyltransferase inhibitor selectivity GGTase I counter-screening Protein prenylation inhibitor profiling

H-Ras vs. K-Ras4B Processing Selectivity

In whole-cell Ras processing assays, FTI-277 discriminates sharply between H-Ras and K-Ras4B: it inhibits H-Ras farnesylation with an IC50 of 100 nM but requires 100-fold higher concentrations to block K-Ras4B processing (IC50 ≈ 10 μM) [1]. This 100-fold preference for H-Ras over K-Ras4B is a hallmark of the peptidomimetic CAAX scaffold. In contrast, the non-peptidomimetic FTI lonafarnib (SCH 66336) inhibits H-Ras, K-Ras-4B, and N-Ras with closely comparable potencies (IC50 values of 1.9 nM, 5.2 nM, and 2.8 nM, respectively), with a K-Ras/H-Ras selectivity ratio of less than 3-fold [2]. FTI-277 therefore provides an unprecedented tool for selectively suppressing H-Ras-driven oncogenic signaling while leaving K-Ras-dependent pathways largely intact at low-to-moderate concentrations. This differential isoform sensitivity has been mechanistically attributed to the ability of K-Ras4B, but not H-Ras, to undergo alternative prenylation by GGTase I when FTase is inhibited [1].

H-Ras Selectivity
Reported
H-Ras processing IC50 100 nM vs K-Ras4B 10 μM (100-fold). Lonafarnib: <3-fold.
Enables H-Ras-specific signaling analysis.
K-Ras4B alternative prenylation may occur; confirm in cell model.
Ras isoform selectivity H-Ras processing inhibition K-Ras4B resistance profiling

Cell Cycle Arrest: G2/M vs. G0/G1 in A549 Cells

In a definitive head-to-head study using the human lung adenocarcinoma A549 cell line, FTI-277 and GGTI-298 produced diametrically opposite cell cycle arrest profiles. FTI-277 treatment resulted in a clear enrichment of cells in the G2/M phase of the cell cycle, whereas GGTI-298 induced a G0/G1 block. Critically, only GGTI-298 (and the HMG-CoA reductase inhibitor compactin, which depletes both farnesyl and geranylgeranyl pyrophosphate pools) triggered apoptosis, as confirmed by four independent assays: DAPI nuclear staining, TUNEL labeling, DNA fragmentation analysis, and flow cytometry. FTI-277, despite inhibiting cell growth, did not induce apoptosis under identical conditions [1]. This study directly demonstrates that farnesylated proteins govern G2/M progression whereas geranylgeranylated proteins control G0/G1 transition and programmed cell death. The capacity of FTI-277 to arrest cells at G2/M without triggering apoptosis distinguishes it from GGTase I inhibitors and dual prenylation inhibitors, making it the reagent of choice for studies requiring reversible cytostasis rather than cytotoxic elimination.

G2/M Arrest
Head-to-head
FTI-277: G2/M enrichment, no apoptosis. GGTI-298: G0/G1 block + apoptosis.
Supports G2/M checkpoint research without apoptosis.
A549 cells; apoptosis confirmed by DAPI, TUNEL, DNA laddering.
Cell cycle arrest mechanism G2/M enrichment FTI vs. GGTI differentiation A549 lung cancer model

Cytotoxic Activity in Drug-Resistant Myeloma

In a preclinical study examining three distinct multiple myeloma cell lines with differing Ras mutation status, FTI-277 demonstrated a critical differentiation from conventional chemotherapy: it retained full cytotoxic activity against drug-resistant sublines. Specifically, 8226 myeloma cells selected for resistance to various chemotherapeutic agents—resulting in either P-glycoprotein (P-gp) overexpression, altered topoisomerase II activity, or elevated glutathione levels—remained equally sensitive to FTI-277 treatment compared to the parental chemosensitive line [1]. This same study showed that H929 cells bearing activated N-Ras were more sensitive to FTI-277 than 8226 cells with activated K-Ras or U266 cells with wild-type Ras, demonstrating Ras mutation context-dependent sensitivity. The ability of FTI-277 to bypass three mechanistically independent resistance pathways that commonly limit standard chemotherapeutics (including doxorubicin, vinca alkaloids, and alkylating agents) makes it an invaluable probe molecule for studying prenylation-targeted therapy in the drug-resistant setting.

Drug-Resistant Activity
Reported
Equal cytotoxicity in parental and P-gp/topo II/glutathione-resistant 8226 myeloma lines.
Supports drug-resistant model response studies.
Ras mutation context-dependent sensitivity; MTT assay.
Drug-resistant multiple myeloma P-glycoprotein resistance bypass Farnesyltransferase inhibitor in chemoresistance

Prodrug Strategy to Overcome Thiol Toxicity

FTI-277 is deliberately designed as the methyl ester derivative of FTI-276, a structural modification that serves a dual purpose: (i) masking the free thiol group of the Cys-Val-Ile-Met peptidomimetic to mitigate thiol-associated toxicity, and (ii) enhancing cellular permeability through increased lipophilicity conferred by the ester moiety [1]. Once inside cells, the methyl ester is hydrolyzed by intracellular esterases to release the active parent FTI-276, which then inhibits FTase with an IC50 of 500 pM [2]. This prodrug strategy is documented in the IUPHAR/BPS Guide to Pharmacology, which explicitly states that 'the ester is designed to overcome the potential for thiol-based toxicity' inherent to FTI-276 [1]. Direct use of the parent FTI-276 is therefore not recommended for cellular or in vivo studies due to both toxicity concerns and limited membrane permeability. The prodrug design of FTI-277 thus provides a practical solution to the intrinsic pharmaceutical liabilities of the otherwise highly potent CAAX peptidomimetic scaffold.

Prodrug Design
Class-level
Methyl ester of FTI-276: masks thiol, enhances cell permeability. Intracellular hydrolysis to active FTI-276 (FTase IC50 0.5 nM).
Prodrug form required for cell/in vivo studies.
Thiol toxicity rationale; confirm intracellular conversion.
Phosphate prodrug design Thiol masking strategy FTI-276 vs FTI-277 comparison Cellular permeability enhancement

FTI-277 Application Scenarios


H-Ras-Selective Oncology Research

FTI-277 is the preferred tool compound for oncology research programs studying H-Ras-dependent tumor models, including bladder, thyroid, skin, and head and neck squamous cell carcinomas where H-Ras mutations are prevalent. With a 100-fold selectivity for H-Ras over K-Ras4B processing (H-Ras IC50 = 100 nM vs. K-Ras4B IC50 ≈ 10 μM), FTI-277 enables selective suppression of H-Ras oncogenic signaling while leaving K-Ras-dependent pathways largely intact at pharmacologically relevant concentrations . This selectivity profile is not shared by broad-spectrum FTIs such as lonafarnib, which inhibits H-Ras and K-Ras with less than 3-fold differential potency. The compound therefore uniquely enables dissection of H-Ras-specific contributions to transformation, proliferation, and metastasis without confounding K-Ras pathway interference.

G2/M Arrest Without Apoptosis Induction

For cell cycle research requiring specific G2/M arrest in the absence of programmed cell death, FTI-277 is the uniquely validated tool compound based on direct head-to-head comparison with GGTI-298. In A549 lung adenocarcinoma cells, FTI-277 treatment produces clear G2/M enrichment without triggering apoptosis, whereas GGTI-298 induces G0/G1 arrest accompanied by robust apoptotic cell death confirmed by multiple independent assays . This differential outcome allows researchers to study G2/M checkpoint biology, mitotic entry regulation, and farnesylated protein function in cell cycle progression without the confounding variable of simultaneous apoptosis. The opposite phase-specific arrest pattern also makes the FTI-277/GGTI-298 pair a powerful comparative system for mapping which cell cycle transitions are controlled by farnesylated versus geranylgeranylated proteins.

Drug-Resistant Myeloma & Chemorefractory Cancer Models

FTI-277 is the reagent of choice for investigating prenylation-targeted therapeutic strategies in drug-resistant hematological malignancies. Published evidence demonstrates that FTI-277 retains full cytotoxic activity against multiple myeloma cells that have acquired resistance to standard chemotherapeutic agents through three mechanistically independent pathways: P-glycoprotein overexpression, altered topoisomerase II activity, and elevated glutathione levels . This orthogonal activity profile, combined with the compound's ability to inhibit growth and induce apoptosis in myeloma cells bearing distinct Ras mutation genotypes, positions FTI-277 as an essential probe for preclinical studies evaluating FTase inhibition as a salvage strategy in relapsed or refractory multiple myeloma, and by extension in other chemoresistant tumor types.

HDV Antiviral Efficacy via Prenylation Inhibition

FTI-277 has demonstrated in vivo efficacy in clearing hepatitis delta virus (HDV) viremia in a well-characterized mouse model of HDV infection. Intraperitoneal administration of FTI-277 at 50 mg/kg/day produced significant reduction of HDV viral load, with efficacy exhibiting the expected duration-of-treatment dependence . This antiviral activity is mechanistically linked to the compound's inhibition of FTase-mediated prenylation of the large delta antigen (L-HDAg), a post-translational modification essential for HDV virion assembly and infectivity. FTI-277 also prevented the production of complete infectious HDV virions of two different genotypes in cell culture models . For researchers studying HDV replication, assembly, or antiviral intervention strategies, FTI-277 provides a validated pharmacological tool with both in vitro and in vivo activity.

Application
Selection Property
Validation Focus
H-Ras-driven tumor signaling studies
H-Ras/K-Ras processing selectivity
H-Ras farnesylation inhibition in cell models
G2/M cell cycle arrest research
G2/M enrichment without apoptosis
Cell cycle phase and apoptosis markers
Drug-resistant hematologic malignancy models
Activity in chemoresistant cell lines
Cytotoxicity endpoint in resistant vs parental lines
HDV replication and assembly studies
L-HDAg prenylation inhibition
HDV viremia reduction in mouse model
Quote Request

Request a Quote for N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.